molecular formula C8H11NO2 B3423344 N-Butylmaleimide CAS No. 2973-09-3

N-Butylmaleimide

Cat. No.: B3423344
CAS No.: 2973-09-3
M. Wt: 153.18 g/mol
InChI Key: JNPCNDJVEUEFBO-UHFFFAOYSA-N
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Description

N-Butylmaleimide is an organic compound with the chemical formula C8H11NO2. It is a derivative of maleimide, where the hydrogen atom on the nitrogen is replaced by a butyl group. This compound is known for its applications in organic synthesis and polymer chemistry due to its reactive double bond and imide functionality .

Mechanism of Action

Target of Action

N-Butylmaleimide is known to interact with sulfhydryl groups, which are found in cysteine residues in proteins and peptides . These interactions can modify the function of these proteins, making this compound a useful tool in experimental biochemical studies .

Mode of Action

The compound’s mode of action involves the alkylation of free sulfhydryl groups, which can inhibit the activity of cysteine proteases . This interaction results in the modification of the protein’s function, potentially altering biochemical pathways within the cell .

Biochemical Pathways

This compound can affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of this compound and some of its analogues in Candida albicans cells .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound is soluble in organic solvents such as ethanol, dimethylformamide, and acetonitrile, and slightly soluble in water . This suggests that its bioavailability may be influenced by these factors.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s reactivity towards sulfhydryl groups can be affected by the pH of the environment . Additionally, the presence of other compounds in the environment can potentially interfere with this compound’s interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butylmaleimide can be synthesized through the reaction of maleic anhydride with n-butylamine, followed by cyclization and dehydration. The reaction typically involves heating maleic anhydride with n-butylamine in an organic solvent such as toluene, followed by the removal of water to form the imide ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields .

Chemical Reactions Analysis

Types of Reactions

N-Butylmaleimide undergoes various chemical reactions, including:

    Addition Reactions: The double bond in this compound is susceptible to nucleophilic addition reactions, such as Michael addition.

    Cycloaddition Reactions: It can participate in Diels-Alder reactions with dienes to form cyclohexene derivatives.

    Substitution Reactions: The imide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Michael Addition: Forms adducts with nucleophiles.

    Diels-Alder Reaction: Produces cyclohexene derivatives.

    Nucleophilic Substitution: Results in substituted imides.

Scientific Research Applications

N-Butylmaleimide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through its reactive double bond.

    Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of high-performance polymers and resins

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butylmaleimide
  • N-Cyclohexylmaleimide
  • N-Ethylmaleimide
  • N-(2-Hydroxyethyl)maleimide

Uniqueness

N-Butylmaleimide is unique due to its specific butyl substitution, which imparts distinct physical and chemical properties compared to other maleimide derivatives. This substitution affects its solubility, reactivity, and compatibility with various substrates, making it suitable for specific applications in polymer chemistry and biomolecule modification .

Properties

IUPAC Name

1-butylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPCNDJVEUEFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26714-90-9
Record name 1H-Pyrrole-2,5-dione, 1-butyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26714-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60949527
Record name 1-Butyl-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2973-09-3, 26714-90-9
Record name N-Butylmaleimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2973-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC407144
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Butylmaleimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Butyl-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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